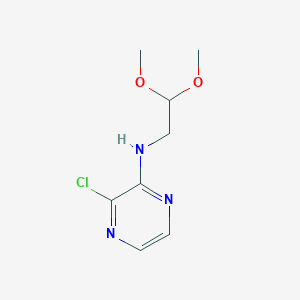

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-6(14-2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQGYEPOZSCSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=CN=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine typically involves the reaction of 3-chloropyrazine-2-amine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. The compound features a pyrazine ring substituted with a chloro group and a dimethoxyethyl side chain, contributing to its unique properties.

Chemical Structure:

- Molecular Formula: C8H10ClN3O2

- Molecular Weight: 203.64 g/mol

Biological Activities

Research has shown that compounds containing pyrazine moieties exhibit diverse biological activities. The following sections summarize key findings related to the pharmacological applications of this compound.

Anticancer Activity

Several studies have indicated that pyrazine derivatives can inhibit cancer cell proliferation. For instance:

- A study on related pyrazine derivatives demonstrated their effectiveness as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial for tumor growth and angiogenesis. Compounds similar to this compound showed promising antiproliferative effects against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating significant potency .

Neuroprotective Effects

The neuroprotective potential of pyrazine derivatives has been explored in the context of neurodegenerative diseases like Alzheimer's disease. Compounds designed from similar scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is vital for maintaining acetylcholine levels in synaptic clefts . This inhibition is crucial for therapeutic strategies aimed at enhancing cholinergic transmission in affected patients.

Antioxidant Properties

Research indicates that some pyrazine derivatives possess antioxidant properties that can protect against oxidative stress. These properties are often assessed using DPPH, FRAP, and ABTS assays, which measure the ability of compounds to scavenge free radicals and reduce oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings from SAR studies include:

- Dimethoxyethyl Group: Enhances solubility and bioavailability.

- Chloro Substituent: May play a role in receptor binding affinity.

These modifications can significantly influence the biological activity and therapeutic potential of the compound.

| Activity Type | Compound Reference | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Anticancer | Similar Pyrazine | 0.98 - 1.28 | Effective against A549, MCF-7, HeLa cells |

| AChE Inhibition | Related Derivatives | Not specified | Potential for Alzheimer's treatment |

| Antioxidant | Various Studies | Varies | Effective scavenging of free radicals |

Case Study 1: Anticancer Evaluation

A series of pyrazine derivatives were synthesized and evaluated for their antiproliferative activity against lung cancer cell lines. The results indicated that modifications similar to those in this compound significantly enhanced activity compared to unmodified compounds .

Case Study 2: Neuroprotective Study

In an evaluation focused on neuroprotection, compounds based on the pyrazine scaffold exhibited substantial AChE inhibition and protective effects on neuronal cells under oxidative stress conditions, suggesting a potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physical Properties of Comparable Pyrazin-2-Amine Derivatives

Electronic and Reactivity Profiles

- Chlorine Substituent : The chlorine atom at position 3 in all compared compounds introduces electron-withdrawing effects, activating the pyrazine ring for nucleophilic substitution or cross-coupling reactions. This is critical in medicinal chemistry for further functionalization .

- Ether vs. Alkyl/Aryl Groups : The dimethoxyethyl group in the target compound provides polar oxygen atoms, improving water solubility compared to lipophilic groups like cyclohexyl (in CAS 1220020-21-2) or isopropyl (in CAS 1289385-16-5). This property is advantageous in drug design for enhancing bioavailability .

- Sulfur-Containing Analogues : The tetrahydrothiophen-3-yl group in CAS 2098082-25-6 introduces sulfur, which may participate in hydrogen bonding or redox reactions, differentiating it from oxygen-containing derivatives .

Biological Activity

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a dimethoxyethyl group. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies on similar pyrazine derivatives have shown promising results against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | S. aureus | TBD |

| Other Pyrazine Derivatives | M. tuberculosis | 0.5 - 5.0 |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been well-documented. For example, compounds structurally similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies often report IC50 values in the low micromolar range, indicating effective growth inhibition.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | This compound | TBD |

| MCF-7 | Similar Pyrazine Derivative | 1.05 ± 0.17 |

| HeLa | Similar Pyrazine Derivative | 1.28 ± 0.25 |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Kinases : Many pyrazine derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival.

- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, reducing oxidative stress in cells and potentially mitigating cancer progression .

Case Studies

Several studies highlight the biological efficacy of compounds similar to this compound:

- Antimicrobial Efficacy Study : A series of pyrazine derivatives were synthesized and evaluated for their activity against S. aureus. The study found that modifications to the pyrazine structure significantly influenced antimicrobial potency .

- Anticancer Evaluation : In vitro tests on A549 and MCF-7 cells revealed that certain pyrazine derivatives inhibited cell proliferation effectively, with IC50 values suggesting strong potential for further development .

- ADMET Profiling : The pharmacokinetic properties of related compounds were assessed, revealing favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles that support their candidacy for therapeutic use .

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine?

A common approach involves N-functionalization of pyrazin-2-amine derivatives . For example:

- Step 1 : React pyrazin-2-amine with chloro-substituted reagents (e.g., 3-chloropyridinyl intermediates) under alkaline conditions to introduce the chloro group.

- Step 2 : Perform nucleophilic substitution with aminoacetaldehyde dimethyl acetal (a dimethoxyethylamine precursor) in the presence of a base like DIEA (diisopropylethylamine) to attach the dimethoxyethyl group .

- Alternative : Use electrophilic substitution with chloroacetyl chloride, as seen in analogous pyrimidine systems, followed by reduction or coupling steps .

Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor intermediates via TLC or HPLC.

Basic: What characterization techniques are suitable for confirming the structure of this compound?

| Technique | Application | Example from Literature |

|---|---|---|

| X-ray crystallography | Resolve crystal structure, hydrogen bonding, and intermolecular interactions (e.g., Cl⋯Cl contacts). | Used for 3-chloropyridin-2-amine derivatives to confirm dimerization via H-bonding . |

| NMR spectroscopy | Assign protons (e.g., dimethoxyethyl CH₃ groups at δ ~3.3 ppm) and verify substitution patterns. | Applied in related pyrazinamine syntheses to track reaction progress . |

| HPLC-MS | Assess purity and detect by-products (e.g., unreacted starting materials or dimers). | Used to resolve impurities in pyrazine derivatives during purification . |

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential respiratory irritation (observe P-code precautions like P261/P264) .

- Storage : Keep in a sealed container at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced: How can reaction optimization reduce by-products during synthesis?

- By-Product Source : Competing nucleophilic attacks or over-alkylation.

- Mitigation Strategies :

- Use controlled stoichiometry (e.g., 1.1 eq of aminoacetaldehyde dimethyl acetal) to avoid excess reagent.

- Employ low-temperature reactions (0–5°C) to suppress side reactions.

- Purify intermediates via flash chromatography or Biotage® columns to isolate desired products early .

Advanced: How to resolve contradictions in reported reaction yields across different methods?

- Case Study : Two routes for synthesizing N-(2,2-dimethoxyethyl) intermediates showed yield discrepancies due to:

- Route A (DIEA/DMF) : Higher yields (75%) but required rigorous drying.

- Route B (TEA/toluene) : Lower yields (50%) due to solvent polarity effects .

- Resolution : Conduct reproducibility tests with controlled moisture levels and solvent purity. Validate via independent characterization (e.g., ¹H NMR integration).

Advanced: What strategies enable functionalization of the pyrazine ring for downstream applications?

- Electrophilic Substitution : Introduce halogens or nitro groups at the 5-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

- C–N Coupling : Utilize Buchwald-Hartwig conditions (Pd catalysts, ligands) to attach aryl/heteroaryl groups .

- Reductive Amination : Modify the dimethoxyethyl side chain with aldehydes/ketones to diversify functionality.

Advanced: What analytical challenges arise in impurity profiling, and how are they addressed?

- Challenge : Co-elution of structurally similar by-products (e.g., N-methylated analogs) in HPLC.

- Solution :

- Develop a gradient elution method with a C18 column and acetonitrile/water mobile phase.

- Cross-validate with HRMS to confirm molecular weights of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.